

But-3-ene-1-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **But-3-ene-1-sulfonamide**

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An In-Depth Technical Guide to **But-3-ene-1-sulfonamide**: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

But-3-ene-1-sulfonamide is a bifunctional organic molecule that incorporates a terminally active alkene and a primary sulfonamide group. This unique combination makes it a valuable building block in synthetic organic chemistry and a molecule of interest for medicinal chemistry and drug development. The sulfonamide moiety is a well-established pharmacophore and a bioisostere for carboxylic acids, known for its chemical stability and ability to engage in hydrogen bonding.^{[1][2]} The terminal alkene provides a versatile handle for a wide range of chemical transformations, including addition reactions, cross-coupling, and polymerization. This guide provides a comprehensive technical overview of **But-3-ene-1-sulfonamide**, detailing its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and potential applications for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

Chemical Structure and Identifiers

But-3-ene-1-sulfonamide is classified as a homoallylic sulfonamide. Its structure consists of a four-carbon chain with a double bond between C3 and C4 (a terminal alkene) and a sulfonamide group attached to C1.

Caption: Chemical structure of **But-3-ene-1-sulfonamide**.

Table 1: Chemical Identifiers for **But-3-ene-1-sulfonamide**

Identifier	Value	Source(s)
CAS Number	291514-02-8	[3][4][5]
Molecular Formula	C ₄ H ₉ NO ₂ S	[3][4][6]
Molecular Weight	135.19 g/mol	[3]
Canonical SMILES	C=CCCS(=O)(=O)N	[3][6]
InChI	InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7)	[3][6]
InChIKey	GZZNAQVOJRWEMLH-UHFFFAOYSA-N	[3][6]

Physicochemical Properties

The physicochemical properties of **But-3-ene-1-sulfonamide** have been computationally predicted and are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential as a drug candidate.

Table 2: Computed Physicochemical Properties

Property	Value	Description	Source(s)
LogP	-0.149	A measure of lipophilicity.	[4]
Topological Polar Surface Area (TPSA)	60.16 Å ²	Predicts drug transport properties.	[4]
Hydrogen Bond Acceptors	2	The two oxygen atoms of the sulfonyl group.	[4]
Hydrogen Bond Donors	1	The sulfonamide N-H group (two protons).	[4]
Rotatable Bonds	3	Indicates molecular flexibility.	[4]
Complexity	153	A measure of the intricacy of the molecular structure.	[3]

Spectroscopic Profile

While specific experimental spectra for **But-3-ene-1-sulfonamide** are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.[\[7\]](#) These signatures are essential for reaction monitoring and quality control.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the terminal alkene protons in the downfield region (δ 5.0-6.0 ppm), including a complex multiplet for the CH group and two signals for the terminal CH₂ protons.[\[7\]](#) The two methylene groups adjacent to the alkene and the sulfonamide group would appear as multiplets in the δ 2.0-3.5 ppm range. The two protons on the sulfonamide nitrogen would likely appear as a broad singlet.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature two signals for the sp² hybridized carbons of the double bond (δ 115-140 ppm).[\[7\]](#) The two sp³ hybridized methylene carbons will appear further upfield.

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm^{-1}). The N-H stretch will be visible around 3350-3250 cm^{-1} .^[3] Key vibrations for the alkene group include the vinylic C-H stretch (~3080 cm^{-1}) and the C=C stretch (~1640 cm^{-1}).^[7]

Synthesis and Manufacturing

The synthesis of primary alkyl sulfonamides like **But-3-ene-1-sulfonamide** is typically achieved through multi-step sequences, as direct, single-step methods are less common for aliphatic chains.^{[6][8]} The most classical and reliable approach involves the conversion of a suitable starting material into a sulfonyl chloride, which is then reacted with ammonia.^{[1][9]}

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the S-N bond, identifying the key intermediate, but-3-ene-1-sulfonyl chloride, and ammonia as precursors. The sulfonyl chloride can be accessed from the corresponding sulfonic acid or its salt, which in turn can be synthesized from a homoallylic halide like 4-bromo-1-butene.

4-Bromo-1-butene + Na_2SO_3 ← Sulfonation ← Sodium But-3-ene-1-sulfonate ← S-Cl Formation ← But-3-ene-1-sulfonyl Chloride + NH_3 ← S-N Disconnection ← But-3-ene-1-sulfonamide

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Caption: Retrosynthetic analysis for **But-3-ene-1-sulfonamide**.

Exemplary Synthetic Protocol

This protocol describes a robust, three-step synthesis starting from commercially available 4-bromo-1-butene. This method leverages the nucleophilic substitution with sulfite, followed by conversion to the sulfonyl chloride and subsequent amination.

Step 1: Synthesis of Sodium But-3-ene-1-sulfonate

This step involves the nucleophilic displacement of the bromide with sodium sulfite.

- Reagents & Equipment: 4-bromo-1-butene, sodium sulfite (Na_2SO_3), water, round-bottom flask, reflux condenser, heating mantle.
- Procedure:
 - In a round-bottom flask, dissolve sodium sulfite (1.1 equivalents) in deionized water.
 - Add 4-bromo-1-butene (1.0 equivalent) to the solution.
 - Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting halide.
 - After cooling to room temperature, the product, sodium but-3-ene-1-sulfonate, will be in the aqueous solution. This solution can be concentrated under reduced pressure and used directly in the next step.

Step 2: Synthesis of But-3-ene-1-sulfonyl Chloride

The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).^[1]

- Reagents & Equipment: Crude sodium but-3-ene-1-sulfonate, thionyl chloride (or PCl_5), catalytic DMF, fume hood, round-bottom flask, dropping funnel.
- Procedure (CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO_2 gases):
 - Place the crude, dried sodium but-3-ene-1-sulfonate in a round-bottom flask under an inert atmosphere (N_2).
 - Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
 - Add a catalytic amount of N,N-dimethylformamide (DMF).
 - Allow the reaction to warm to room temperature and then heat gently (e.g., 60-70 °C) for 2-4 hours until gas evolution ceases.

- Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude but-3-ene-1-sulfonyl chloride is a moisture-sensitive intermediate and is typically used immediately without further purification.

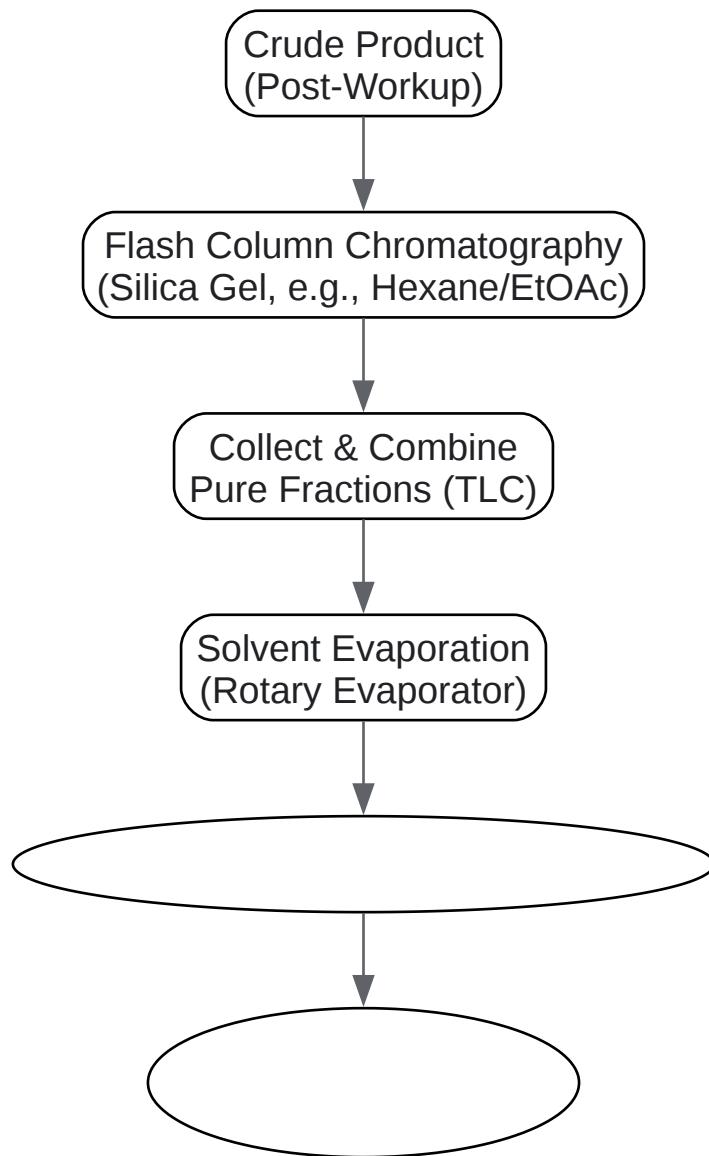
Step 3: Synthesis of **But-3-ene-1-sulfonamide**

The final step is the reaction of the crude sulfonyl chloride with an excess of ammonia.[\[6\]](#)[\[10\]](#)

- Reagents & Equipment: Crude but-3-ene-1-sulfonyl chloride, concentrated ammonium hydroxide (NH₄OH), dichloromethane (DCM) or diethyl ether, separatory funnel, rotary evaporator.
- Procedure:
 - Dissolve the crude sulfonyl chloride from the previous step in an inert solvent like DCM.
 - Cool the solution to 0 °C in an ice bath.
 - Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate may form.
 - Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
 - Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude **But-3-ene-1-sulfonamide**.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification, most commonly by flash column chromatography or recrystallization.



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Caption: General workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights

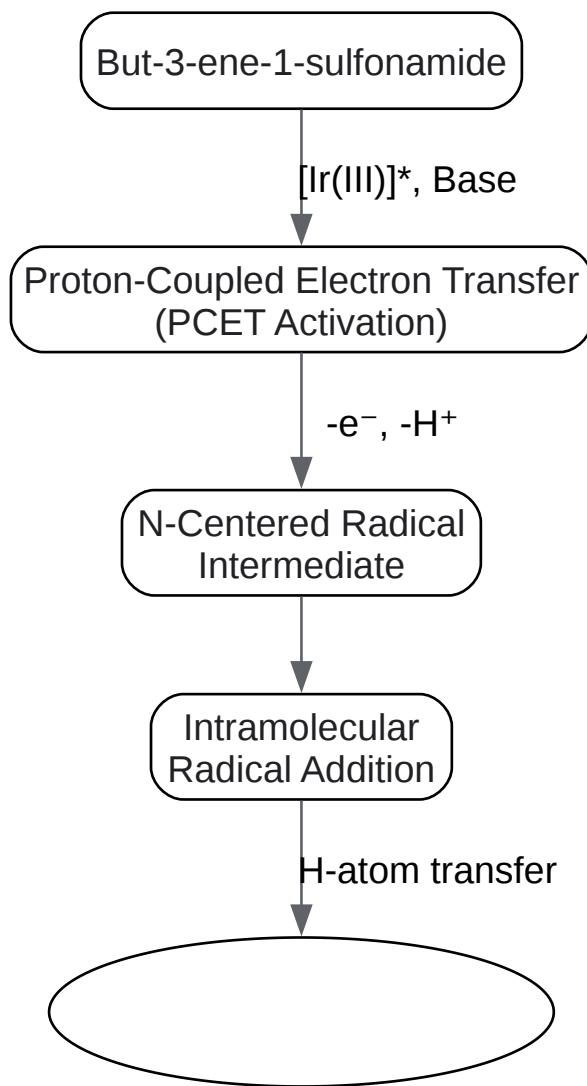
The reactivity of **But-3-ene-1-sulfonamide** is dominated by its two functional groups. The alkene can participate in electrophilic additions and radical reactions, while the sulfonamide offers opportunities for N-functionalization.

Reactivity of the Terminal Alkene

The electron-rich double bond is susceptible to a variety of transformations:

- Hydroamination: The molecule can undergo intramolecular hydroamination, where the sulfonamide nitrogen adds across the double bond to form a cyclic sulfonamide (a sultam). This reaction can be promoted by transition metal catalysts or via radical pathways.[11]
- Halosulfonamidation: In the presence of an N-halo-reagent, the molecule can undergo addition reactions across the double bond.
- Cycloadditions: The alkene can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrones, to generate complex heterocyclic sulfonamide structures.[7]
- Michael Addition: While not a classical Michael acceptor, the alkene can be functionalized to participate in conjugate additions, expanding its synthetic utility.

A particularly noteworthy reaction is the enantioselective intramolecular hydroamination enabled by proton-coupled electron transfer (PCET).[11] In this process, the sulfonamide N-H bond is activated to form a nitrogen-centered radical, which then adds to the pendant alkene to forge the C-N bond, leading to chiral cyclic products.[11]



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Caption: Mechanism of PCET-mediated intramolecular hydroamination.

Reactivity of the Sulfonamide Moiety

The primary sulfonamide group is a versatile functional handle:

- Acidity: The N-H protons are weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate secondary and tertiary sulfonamides.[6]
- Nucleophilicity: While less nucleophilic than amines, the sulfonamide nitrogen can participate in coupling reactions.

- **Bioisostere:** In medicinal chemistry, the sulfonamide group is often used as a bioisostere for a carboxylic acid, offering similar geometry and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2]

Applications in Research and Development

Role as a Building Block in Organic Synthesis

But-3-ene-1-sulfonamide serves as a bifunctional building block. The alkene can be used as an anchor point for polymerization or surface modification, while the sulfonamide can be elaborated into more complex structures. Its ability to undergo intramolecular cyclization provides a straightforward entry into saturated nitrogen- and sulfur-containing heterocycles, which are valuable scaffolds in organic synthesis.[11]

Potential in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is present in a wide array of FDA-approved drugs, exhibiting activities as antibacterial, anticancer, diuretic, and anti-inflammatory agents.

- **Scaffold for Library Synthesis:** **But-3-ene-1-sulfonamide** is an ideal starting point for creating libraries of diverse compounds. The alkene can be modified through various reactions (e.g., Heck coupling, metathesis, epoxidation), and the sulfonamide can be N-functionalized, allowing for rapid diversification.
- **Covalent Probes and Inhibitors:** The terminal alkene, being a mild nucleophile acceptor, can potentially act as a "warhead" for targeted covalent inhibitors. This strategy is of growing interest in drug development for achieving high potency and prolonged duration of action.
- **Fragment-Based Drug Discovery (FBDD):** As a small molecule with desirable physicochemical properties (low LogP, presence of H-bond donors/acceptors), it is a suitable candidate for fragment-based screening campaigns to identify initial hits against biological targets.

Conclusion and Future Outlook

But-3-ene-1-sulfonamide is a molecule of significant synthetic potential, bridging the gap between fundamental building blocks and complex, functional molecules. Its dual reactivity allows for orthogonal functionalization, making it a valuable tool for constructing diverse

molecular architectures. For drug development professionals, its combination of a proven pharmacophore (the sulfonamide) and a versatile reactive group (the alkene) offers exciting possibilities for the design of novel therapeutics, chemical probes, and screening libraries. Future research will likely focus on exploiting its unique structure in asymmetric catalysis, developing novel cyclization strategies, and exploring its utility in targeted covalent inhibition and materials science.

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- To cite this document: BenchChem. [But-3-ene-1-sulfonamide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3121670#but-3-ene-1-sulfonamide-chemical-structure-and-properties>]

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